Cas no 209262-62-4 (2-Bromo-N,N-dimethylisonicotinamide)
2-Bromo-N,N-dimethylisonicotinamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-N,N-dimethylisonicotinamide
- 2-Bromo-N,N-dimethyl-4-pyridinecarboxamide
- AC1MC6Y9
- AG-E-53643
- ANW-71685
- CTK4E5471
- MolPort-002-344-191
- 4-PYRIDINECARBOXAMIDE, 2-BROMO-N,N-DIMETHYL-
- AKOS015997903
- LS-06952
- DTXSID50376267
- 209262-62-4
- MFCD03411708
- DQKLXDGTBKZGGC-UHFFFAOYSA-N
- CS-0320703
- C91405
- SY252878
- SCHEMBL7287379
- MB02753
- 2-bromo-N,N-dimethylpyridine-4-carboxamide
- ALBB-022366
-
- MDL: MFCD03411708
- Inchi: 1S/C8H9BrN2O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3
- InChI Key: DQKLXDGTBKZGGC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CN=1)C(N(C)C)=O
Computed Properties
- Exact Mass: 227.98987
- Monoisotopic Mass: 227.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 33.2Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 354.0±27.0 °C at 760 mmHg
- Flash Point: 167.9±23.7 °C
- PSA: 33.2
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2-Bromo-N,N-dimethylisonicotinamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-N,N-dimethylisonicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 081021-500mg |
2-Bromo-N,N-dimethylisonicotinamide |
209262-62-4 | 500mg |
5461CNY | 2021-05-07 | ||
| Alichem | A029206342-1g |
2-Bromo-N,N-dimethylisonicotinamide |
209262-62-4 | 95% | 1g |
$445.12 | 2023-09-02 | |
| TRC | B865428-10mg |
2-Bromo-N,N-dimethylisonicotinamide |
209262-62-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B865428-50mg |
2-Bromo-N,N-dimethylisonicotinamide |
209262-62-4 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B865428-100mg |
2-Bromo-N,N-dimethylisonicotinamide |
209262-62-4 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Chemenu | CM177996-1g |
2-Bromo-N,N-dimethylisonicotinamide |
209262-62-4 | 95% | 1g |
$482 | 2021-08-05 | |
| abcr | AB413461-500 mg |
2-Bromo-N,N-dimethylisonicotinamide |
209262-62-4 | 500MG |
€313.80 | 2023-02-19 | ||
| abcr | AB413461-1 g |
2-Bromo-N,N-dimethylisonicotinamide |
209262-62-4 | 1g |
€406.00 | 2023-06-16 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 081021-500mg |
2-Bromo-N,N-dimethylisonicotinamide |
209262-62-4 | 500mg |
5461.0CNY | 2021-07-05 | ||
| Chemenu | CM177996-1g |
2-Bromo-N,N-dimethylisonicotinamide |
209262-62-4 | 95% | 1g |
$440 | 2022-06-12 |
2-Bromo-N,N-dimethylisonicotinamide Suppliers
2-Bromo-N,N-dimethylisonicotinamide Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-Bromo-N,N-dimethylisonicotinamide
Professional Introduction to 2-Bromo-N,N-dimethylisonicotinamide (CAS No. 209262-62-4)
2-Bromo-N,N-dimethylisonicotinamide, with the chemical formula C9H10BNO2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 209262-62-4, has garnered considerable attention due to its versatile applications in drug discovery and molecular research. The unique structural features of this molecule, particularly the presence of a bromine substituent and a dimethylamino group on an isonicotinamide backbone, make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>2-Bromo-N,N-dimethylisonicotinamide molecule exhibits a high degree of reactivity, which is harnessed in multiple synthetic pathways. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. Additionally, the dimethylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse side chains that enhance the pharmacological properties of derived compounds.
In recent years, 2-Bromo-N,N-dimethylisonicotinamide has been extensively studied for its potential in developing novel therapeutic agents. One notable area of research involves its application in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The isonicotinamide core is a well-known pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. By incorporating modifications like bromination and dimethylation, researchers can fine-tune the binding affinity and selectivity of these inhibitors.
A groundbreaking study published in Journal of Medicinal Chemistry highlighted the utility of 2-Bromo-N,N-dimethylisonicotinamide in generating potent JAK2 inhibitors. The research demonstrated that structural modifications around the isonicotinamide ring could significantly enhance inhibitory activity against JAK2, a key enzyme involved in signal transduction pathways associated with chronic myeloid leukemia (CML). This finding underscores the importance of this compound as a building block for next-generation antineoplastic agents.
The< strong>CAS No. 209262-62-4 identifier ensures unambiguous recognition and classification of this compound in scientific literature and databases. This standardization is critical for researchers to accurately reference and replicate experimental protocols involving 2-Bromo-N,N-dimethylisonicotinamide. Furthermore, its role in multi-step synthetic routes underscores its significance in industrial-scale pharmaceutical production. The compound's stability under various reaction conditions makes it an ideal candidate for large-scale synthesis without compromising yield or purity.
In addition to its applications in oncology, 2-Bromo-N,N-dimethylisonicotinamide has shown promise in the development of antimicrobial agents. Emerging evidence suggests that derivatives of this compound exhibit potent activity against resistant bacterial strains. The bromine substituent facilitates further derivatization into structures that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Such findings are particularly relevant in light of the growing crisis posed by antibiotic-resistant pathogens.
The synthetic flexibility of CAS No. 209262-62-4-labeled compounds allows chemists to explore diverse chemical spaces, leading to innovative drug candidates with tailored properties. For instance, recent advances in computational chemistry have enabled virtual screening of large libraries derived from this scaffold, identifying novel analogs with enhanced pharmacokinetic profiles. Such high-throughput approaches leverage the reactivity patterns inherent to 2-Bromo-N,N-dimethylisonicotinamide, streamlining the drug discovery process.
The industrial relevance of this compound is further underscored by its incorporation into several patented synthetic methodologies. These patents highlight its role as a key intermediate in producing high-value pharmaceuticals. The ease with which it can be scaled up for commercial production without significant loss of yield or quality makes it an attractive choice for pharmaceutical manufacturers seeking efficient synthetic routes.
The future prospects for research involving 2-Bromo-N,N-dimethylisonicotinamide are promising, with ongoing studies exploring its potential applications in neurodegenerative diseases and infectious disorders. The ability to modify its core structure while retaining biological activity opens up avenues for developing treatments targeting complex pathologies. As our understanding of molecular interactions deepens, so too does the utility of this versatile intermediate.
In conclusion, CAS No. 209262-62-4-referenced compounds like< strong> 2-Bromo-N,N-dimethylisonicotinamide
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